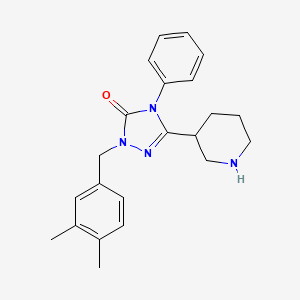![molecular formula C22H13ClN2OS B5486915 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B5486915.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile, also known as CTAF, is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biological research.
作用机制
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the regulation of cell growth and survival. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt and NF-κB signaling pathways. 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to reduce inflammation and oxidative stress by inhibiting the activity of COX-2 and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidative stress properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, as well as reduce inflammation and oxidative stress in various cell types.
实验室实验的优点和局限性
One advantage of using 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is its potent and selective activity against cancer cells and various biological processes. However, one limitation is that its mechanism of action and effects on different cell types and tissues are still not fully understood, which requires further investigation.
未来方向
Future research directions for 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile include the investigation of its effects on different types of cancer and neurological disorders, as well as further studies on its mechanism of action and potential side effects. Additionally, the development of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile derivatives and analogs with improved potency and selectivity could lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with 5-phenyl-2-furanecarboxaldehyde and malononitrile. The final product is obtained through purification and isolation processes.
科学研究应用
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile has been studied for its potential use in medicinal chemistry, particularly in the development of drugs for the treatment of cancer and neurological disorders. It has also been investigated for its effects on various biological processes, including inflammation, oxidative stress, and apoptosis.
属性
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2OS/c23-18-8-6-15(7-9-18)20-14-27-22(25-20)17(13-24)12-19-10-11-21(26-19)16-4-2-1-3-5-16/h1-12,14H/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTSHURRXBAVGW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzodioxol-5-yl)-1-({[1-(hydroxymethyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5486832.png)
![4-[4-(1H-pyrazol-4-yl)butanoyl]piperazine-2-carboxylic acid](/img/structure/B5486840.png)
![3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486844.png)
![1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5486850.png)

![2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5486864.png)
![1-[4-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine](/img/structure/B5486865.png)

![1-{1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5486880.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5486888.png)

![2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5486901.png)
![N-(2-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486926.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5486927.png)